

Application Notes and Protocols for Antibody Conjugation to Cholesterol-PEG-MAL Liposomes

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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

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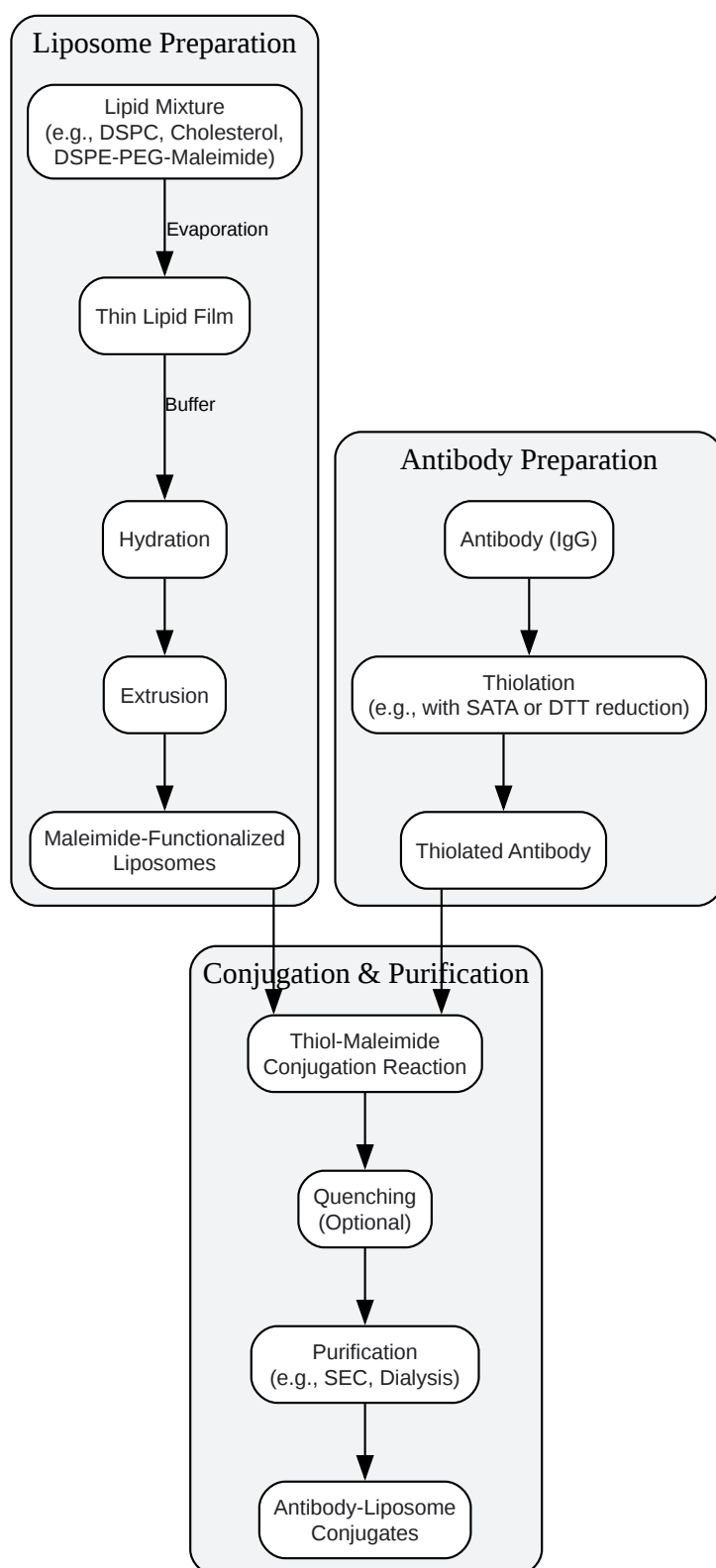
This document provides a detailed protocol for the conjugation of antibodies to pre-formed liposomes functionalized with a maleimide group at the distal end of a polyethylene glycol (PEG) spacer, specifically using Cholesterol-PEG-Maleimide. This method is widely employed for the targeted delivery of therapeutic and diagnostic agents.

Introduction

The conjugation of antibodies to liposomes creates powerful-targeted drug delivery systems, often referred to as immunoliposomes. These constructs combine the biocompatibility and drug-loading capacity of liposomes with the high specificity of antibodies, enabling precise delivery of payloads to target cells and tissues. The protocol described herein utilizes the robust and specific reaction between a maleimide group on the liposome surface and a sulfhydryl (thiol) group on the antibody. This thiol-maleimide linkage forms a stable thioether bond, ensuring a secure attachment of the antibody to the liposome.

Experimental Workflow

The overall process involves the preparation of maleimide-functionalized liposomes, thiolation of the antibody, conjugation of the thiolated antibody to the liposomes, and subsequent purification and characterization of the immunoliposomes.



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Caption: Experimental workflow for the conjugation of antibodies to Cholesterol-PEG-MAL liposomes.

Experimental Protocols

Materials

- Lipids:
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
 - Cholesterol
 - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL)
- Antibody: IgG of choice
- Thiolation Reagent (choose one):
 - N-succinimidyl S-acetylthioacetate (SATA) and Hydroxylamine-HCl
 - Dithiothreitol (DTT) for reduction of native disulfides
- Buffers:
 - Phosphate Buffered Saline (PBS), pH 7.4
 - HEPES Buffered Saline (HBS), pH 7.4
 - MES Buffer, pH 6.5
- Purification:
 - Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
 - Dialysis membrane (e.g., 300 kDa MWCO)
- Other Reagents:

- Chloroform
- Argon or Nitrogen gas
- Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

- Lipid Film Hydration:
 - In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG2000-MAL in chloroform at a desired molar ratio (e.g., 55:40:5).
 - Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
 - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
 - Hydration:
 - Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
 - Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.
 - Store the prepared maleimide-functionalized liposomes at 4°C under an inert atmosphere (argon or nitrogen) and use within 24 hours to minimize hydrolysis of the maleimide group.
- [1]

Protocol 2: Antibody Thiolation

Method A: Using SATA[2]

- Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
- Add a 10-20 fold molar excess of SATA (dissolved in DMSO) to the antibody solution.
- Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
- Remove excess, unreacted SATA by buffer exchange using a desalting column equilibrated with PBS.
- To deacetylate the introduced acetylthio groups and generate free thiols, add 0.5 M hydroxylamine-HCl in PBS (pH 7.4) to the modified antibody solution.
- Incubate for 2 hours at room temperature.
- Immediately purify the thiolated antibody using a desalting column equilibrated with a degassed, nitrogen-saturated buffer (e.g., PBS, pH 7.2) to prevent re-oxidation of the thiol groups.

Method B: Reduction of Native Disulfide Bonds[3]

- Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL.
- Add a 10-20 fold molar excess of DTT.
- Incubate for 30 minutes at room temperature under a nitrogen atmosphere.
- Remove excess DTT and purify the thiolated antibody using a desalting column equilibrated with a degassed, nitrogen-saturated buffer.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

- Immediately after preparation, mix the thiolated antibody with the maleimide-functionalized liposomes at a specific antibody-to-lipid molar ratio.[3] This ratio may need to be optimized for different antibodies.[3]
- A typical starting point is a molar ratio of 1:10 (antibody to DSPE-PEG2000-MAL).[4]

- Perform the conjugation reaction overnight at 4°C or for 2-4 hours at room temperature with gentle, continuous stirring under a nitrogen or argon atmosphere.[4]
- (Optional) Quench any unreacted maleimide groups by adding a final concentration of 2 mM L-cysteine or 2-mercaptoethanol and incubating for 30 minutes.[5]

Protocol 4: Purification of Antibody-Liposome Conjugates

- Separate the antibody-liposome conjugates from unconjugated antibody using size exclusion chromatography (SEC).[2]
- Equilibrate an SEC column (e.g., Sepharose CL-4B) with a suitable buffer (e.g., PBS, pH 7.4).
- Apply the conjugation reaction mixture to the column.
- Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a method to detect liposomes (e.g., turbidity at 400 nm or a fluorescent lipid marker). The immunoliposomes will elute in the earlier fractions, while the smaller, unconjugated antibody will elute later.
- Alternatively, purification can be achieved by dialysis using a membrane with a high molecular weight cutoff (e.g., 300 kDa) to remove the smaller unconjugated antibody.[4]

Characterization of Antibody-Liposome Conjugates

Proper characterization is essential to ensure the quality and consistency of the immunoliposomes.

- Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA). An increase in size of 10-25 nm is expected after antibody conjugation.[2]
- Zeta Potential: Determined by electrophoretic light scattering to assess surface charge.

- **Conjugation Efficiency:** The percentage of the initial antibody that has been successfully conjugated to the liposomes. This can be determined by quantifying the amount of protein in the purified immunoliposome fraction and comparing it to the initial amount of antibody used. Protein quantification can be performed using assays such as the bicinchoninic acid (BCA) assay or by measuring fluorescence if the antibody was pre-labeled.[2]
- **Number of Antibodies per Liposome:** This can be calculated based on the conjugation efficiency, the lipid concentration, and the liposome size.[2]

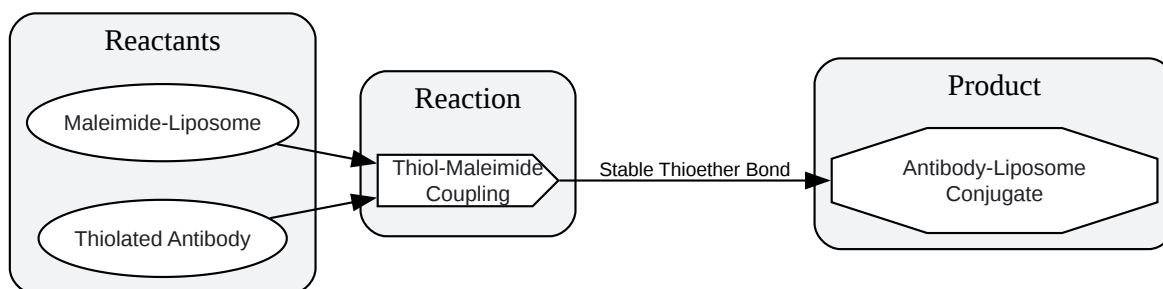
Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the preparation and characterization of antibody-liposome conjugates.

Parameter	Typical Value(s)	Method of Determination
Liposome Size (before conjugation)	100 - 130 nm	DLS, NTA
Liposome Size (after conjugation)	120 - 150 nm	DLS, NTA[2][6]
Polydispersity Index (PDI)	< 0.25	DLS[6]
Zeta Potential	-10 to -20 mV	Electrophoretic Light Scattering[6]
Antibody to DSPE-PEG-MAL Molar Ratio	1:10	Calculation based on concentrations[4]
Conjugation Efficiency	50 - 80%	BCA Assay, Fluorescence Measurement[7]
Antibodies per Liposome	20 - 200	Calculation based on conjugation efficiency and liposome number[2][8]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components and processes in forming the final antibody-liposome conjugate.



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Caption: Logical relationship of reactants and product in thiol-maleimide conjugation.

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